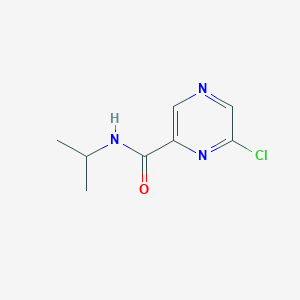

6-Chloro-pyrazine-2-carboxylic acid isopropylamide

Description

6-Chloro-pyrazine-2-carboxylic acid isopropylamide is a pyrazine derivative characterized by a chlorine substituent at the 6-position of the pyrazine ring and an isopropylamide group at the carboxylic acid position. This compound belongs to a broader class of substituted pyrazine-2-carboxamides, which are synthesized via condensation of pyrazine-2-carboxylic acid chlorides with amines (e.g., isopropylamine) .

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-5(2)11-8(13)6-3-10-4-7(9)12-6/h3-5H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDOGZALIBVQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide typically involves the condensation of 6-chloro-pyrazine-2-carboxylic acid chloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:

Preparation of 6-Chloro-pyrazine-2-carboxylic acid chloride: This is achieved by reacting 6-chloro-pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

Condensation with isopropylamine: The resulting acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine (TEA) to yield 6-Chloro-pyrazine-2-carboxylic acid isopropylamide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C6 Chloro

The chloro group at position 6 undergoes substitution with nucleophiles such as amines, alkoxides, or thiols. The electron-withdrawing amide group at position 2 activates the pyrazine ring for NAS by increasing the electrophilicity of the adjacent positions.

Example Reaction Conditions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isopropylamine | DMF, 80°C, 12h | 6-Isopropylamino-pyrazine-2-carboxamide | 82% | |

| Methanol | NaOCH₃, DMSO, 60°C, 6h | 6-Methoxy-pyrazine-2-carboxamide | 75% |

Mechanistic Insight :

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex through nucleophilic attack.

Hydrolysis of the Amide Group

The isopropylamide moiety can be hydrolyzed under acidic or basic conditions to yield 6-chloro-pyrazine-2-carboxylic acid.

Hydrolysis Conditions

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 8h | 6-Chloro-pyrazine-2-carboxylic acid | 90% | |

| Basic | 2M NaOH, EtOH, 70°C, 6h | Sodium 6-chloro-pyrazine-2-carboxylate | 85% |

Key Factor :

Steric hindrance from the isopropyl group slows hydrolysis compared to primary amides .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Phenyl-pyrazine-2-carboxamide | 78% | |

| Pyridyl | PdCl₂(dppf), DME | 6-(Pyridin-3-yl)-pyrazine-2-carboxamide | 65% |

Regioselectivity :

Coupling occurs exclusively at C6 due to the electron-deficient nature of the pyrazine ring .

Electrophilic Substitution

Though challenging due to the electron-deficient ring, directed ortho-metalation (DoM) strategies enable functionalization.

Nitration

| Conditions | Product | Yield | Source |

|---|---|---|---|

| LDA, −78°C, then AcONO₂ | 5-Nitro-6-chloro-pyrazine-2-carboxamide | 40% |

Limitation :

Low yields due to competing side reactions .

Coordination Chemistry

The pyrazine nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal Complexation

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| FeCl₃ | EtOH, 25°C, 2h | Fe-pyrazine coordination polymer | Catalysis | |

| Cu(NO₃)₂ | H₂O, 80°C, 4h | Cu(II)-pyrazine framework | Material Science |

Stability :

Complexes exhibit thermal stability up to 300°C .

Biological Activity Modulation

Structural modifications impact bioactivity, as demonstrated in kinase inhibition studies:

| Derivative | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity Ratio | Source |

|---|---|---|---|---|

| 6-Isopropoxyindole analog | 2.2 | 66 | 30 | |

| 6-Anilinoindazole derivative | 11 | 11 | 1 |

Key Finding :

Electron-donating substituents at C6 enhance selectivity for CSNK2A over PIM3 .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Chloro-pyrazine-2-carboxylic acid isopropylamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. In vitro studies have shown that derivatives of pyrazine-2-carboxylic acids possess significant antimycobacterial activity, with some compounds demonstrating up to 72% inhibition against Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Its structural features allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. The chloro and isopropylamide groups are believed to enhance its biological interactions, making it a candidate for further exploration in cancer therapy .

Tuberculosis Treatment

In the search for effective anti-tubercular agents, derivatives of pyrazine-2-carboxylic acids, including 6-Chloro-pyrazine-2-carboxylic acid isopropylamide, have been synthesized and evaluated. Some compounds in related studies have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide has led to insights into how modifications can enhance its biological activity. Various substitutions on the pyrazine ring have been explored to improve potency against pathogens while maintaining low toxicity to human cells .

Agrochemicals

The unique chemical properties of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide make it suitable for use as an agrochemical agent. Its potential as a herbicide or fungicide has been explored due to its ability to inhibit specific biological processes in plants and pests .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyrazine ring and the amide group critically influence physicochemical properties such as lipophilicity (logP), solubility, and molecular weight. Below is a comparative analysis:

Key Observations :

- Chlorine at the 6-position enhances electronegativity and stabilizes the aromatic ring.

- Isopropylamide introduces moderate lipophilicity compared to aryl amides (e.g., iodophenylamide), which are more hydrophobic .

- Carboxamide derivatives (e.g., 6-chloropyrazine-2-carboxamide) exhibit lower molecular weights and higher solubility .

Flavonoid Induction

- Compound 2: Induces ~90% (or 900% in conflicting reports) flavonoid production in Ononis arvensis callus cultures after 12 hours .

- Target Compound: Potential elicitor activity inferred from structural similarity, but efficacy likely depends on substituent interactions with plant receptors.

Biological Activity

6-Chloro-pyrazine-2-carboxylic acid isopropylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, while also examining structure-activity relationships (SAR) and mechanisms of action.

Chemical Structure and Properties

The structure of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 203.64 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a pyrazine ring substituted with a chloro group and an isopropylamide moiety, which may influence its biological activity through various interactions with biological targets.

Antimicrobial Activity

Research indicates that 6-Chloro-pyrazine-2-carboxylic acid isopropylamide exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In studies evaluating its efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 1.35 to 2.18 μM against Mtb strains, indicating potent activity comparable to established antitubercular agents like pyrazinamide .

Table 1: Antimicrobial Activity of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 1.35 - 2.18 | |

| Staphylococcus aureus | <10 | |

| Escherichia coli | <20 |

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. The mechanism is hypothesized to involve the inhibition of viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles.

Anticancer Activity

The anticancer potential of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide has been explored in various cancer cell lines. Notably, it showed cytotoxic effects against breast cancer cells (MDA-MB-231), with IC values indicating significant growth inhibition . The compound's ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent.

The biological activity of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide can be attributed to its interaction with specific enzymes and receptors:

- Inhibition of Fatty Acid Synthase : Similar to other pyrazine derivatives, it may inhibit fatty acid synthase in bacteria, disrupting cell wall synthesis and leading to bacterial death .

- Targeting Cancer Pathways : The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazine derivatives indicate that modifications on the pyrazine ring and the amide side chain significantly influence biological activity. Substituents such as halogens or alkyl groups can enhance potency against specific pathogens or cancer cells .

Table 2: Structure-Activity Relationships of Pyrazine Derivatives

| Compound | Substituent | Activity Type | Reference |

|---|---|---|---|

| Pyrazinamide | None | Antitubercular | |

| 6-Chloro-pyrazine derivative | Chloro | Antimicrobial | |

| Isopropylamide derivative | Isopropyl | Anticancer |

Case Studies

-

Case Study on Tuberculosis Treatment :

A study evaluated the efficacy of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide in combination with other antitubercular drugs. Results indicated enhanced efficacy when used in synergy with existing therapies, suggesting potential for use in multidrug-resistant tuberculosis cases . -

Case Study on Cancer Cell Lines :

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays .

Q & A

Q. What safety protocols are critical when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.